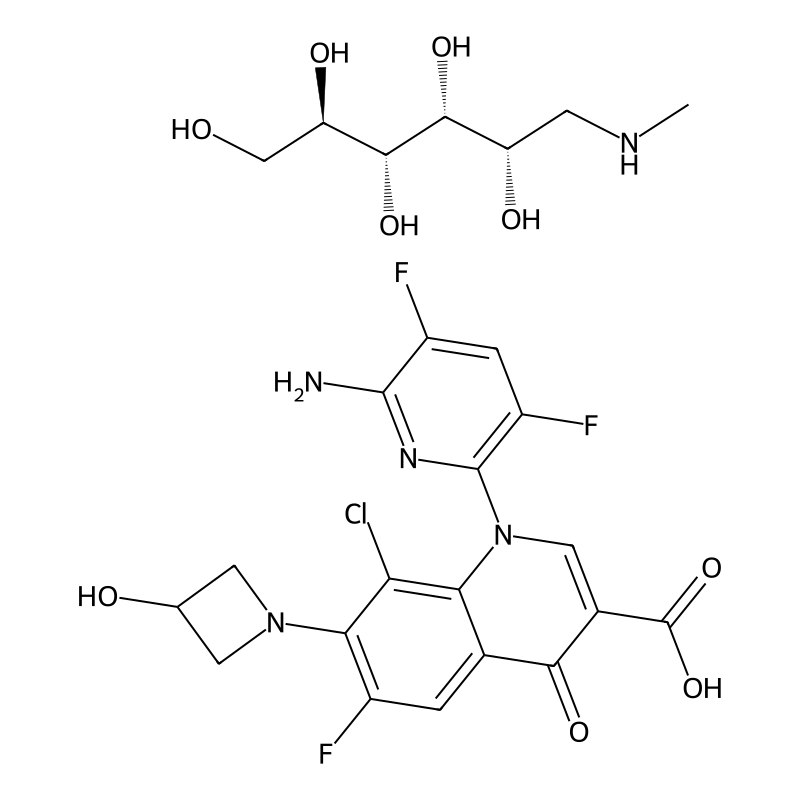

Delafloxacin meglumine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Delafloxacin meglumine is a fluoroquinolone antibiotic that is primarily used for treating acute bacterial skin and skin structure infections. It is marketed under the brand name Baxdela, among others. The chemical structure of delafloxacin meglumine is characterized by its unique composition, which includes a 6-amino-3,5-difluoropyridine moiety and a chloro-fluoroquinoline backbone. The compound is recognized for its enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which distinguishes it from other fluoroquinolones .

Delafloxacin functions through the inhibition of bacterial DNA topoisomerase IV and DNA gyrase, enzymes essential for DNA replication and transcription. This inhibition disrupts the relaxation of supercoiled DNA, ultimately leading to bacterial cell death. The mechanism involves concentration-dependent bactericidal activity, making delafloxacin effective against a broad spectrum of bacteria .

The compound undergoes glucuronidation as its primary metabolic pathway, facilitated by enzymes such as UGT1A1 and UGT1A3. This metabolic process results in the formation of glucuronide metabolites, with less than 1% of the drug undergoing oxidative metabolism .

Delafloxacin exhibits potent antibacterial activity against various pathogens. Its unique anionic character allows for enhanced accumulation in acidic environments, such as those found in certain intracellular infections and biofilms. This property gives delafloxacin a significant advantage over other fluoroquinolones in treating infections where traditional antibiotics may fail .

Clinical studies have shown that delafloxacin has a lower minimum inhibitory concentration (MIC) against Gram-positive organisms compared to other fluoroquinolones, making it particularly effective in treating resistant strains .

The synthesis of delafloxacin meglumine involves multiple steps that typically include the following:

- Formation of the Fluoroquinolone Core: The synthesis begins with the construction of the fluoroquinolone scaffold through reactions involving substituted anilines and fluorinated reagents.

- Introduction of Side Chains: The addition of specific side chains, such as the 6-amino-3,5-difluoropyridine group, is achieved through nucleophilic substitution reactions.

- Salt Formation: Finally, delafloxacin is converted into its meglumine salt form to enhance solubility and stability for pharmaceutical formulations .

Delafloxacin meglumine is primarily indicated for the treatment of acute bacterial skin and skin structure infections caused by susceptible microorganisms. It has also been studied for potential use in treating conditions such as:

- Community-acquired pneumonia

- Gonorrhea

- Various bacterial infections resistant to standard treatments .

The drug's unique properties make it particularly valuable in clinical settings where antibiotic resistance poses significant challenges.

Delafloxacin can interact with various substances that may affect its absorption and efficacy. Notably:

- Metal Ions: Compounds containing aluminum, magnesium, or iron can reduce the absorption of delafloxacin, leading to decreased serum concentrations.

- Other Medications: Co-administration with certain medications may alter pharmacokinetics or increase the risk of adverse effects. For instance, caution is advised when using antacids or supplements containing divalent or trivalent cations alongside delafloxacin .

Clinical studies have demonstrated that delafloxacin does not significantly inhibit cytochrome P450 enzymes or transporters at clinically relevant concentrations, indicating a lower potential for drug-drug interactions compared to other fluoroquinolones .

Delafloxacin's unique properties can be highlighted in comparison to other fluoroquinolone antibiotics:

| Compound Name | Spectrum of Activity | Unique Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum | Commonly used but less effective against MRSA |

| Levofloxacin | Broad-spectrum | More active against Streptococcus pneumoniae |

| Moxifloxacin | Broad-spectrum | Enhanced activity against anaerobes |

| Gatifloxacin | Broad-spectrum | Associated with higher rates of adverse effects |

| Delafloxacin | Enhanced activity against Gram-positive bacteria | Anionic character allows better accumulation in acidic environments |

Delafloxacin stands out due to its effectiveness against resistant Gram-positive organisms and its favorable pharmacokinetic profile, making it a critical option in contemporary antibiotic therapy .

Stepwise Synthesis of Delafloxacin Intermediate

The synthesis of delafloxacin intermediates begins with 3-chloro-2,4,5-trifluorobenzoylacetic acid ethyl ester, which undergoes a five-step one-pot reaction sequence involving condensation, nucleophilic substitution, cyclization, and hydrolysis [1]. The condensation step employs triethyl orthoformate and acetic anhydride under reflux conditions (~139°C) to form a reactive enolate intermediate [2] [4]. Subsequent nucleophilic substitution introduces 2,6-diamino-3,5-difluoropyridine, a heteroaromatic moiety critical for the compound’s interaction with bacterial DNA gyrase [3] [5].

Cyclization is achieved using 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, facilitating the formation of the quinolone core structure [2]. The final hydrolysis step utilizes potassium hydroxide to cleave the ethyl ester group, yielding the carboxylic acid derivative essential for antibacterial activity [1]. This streamlined approach reduces purification steps and improves overall yield to 65%–70%, with HPLC purity exceeding 98% [4]. Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from incomplete hydrolysis [2].

Meglumine Salt Formation Mechanisms

Meglumine (1-deoxy-1-(methylamino)-D-glucitol) salt formation enhances delafloxacin’s aqueous solubility from 0.3 mg/mL (free acid) to 50 mg/mL, enabling intravenous formulations [7]. The process involves stoichiometric neutralization in polar aprotic solvents such as dimethylacetamide or ethanol-water mixtures at 40°C–50°C [7]. Maintaining pH between 6.8 and 7.2 ensures optimal proton transfer from delafloxacin’s carboxylic acid group to meglumine’s secondary amine [3] [7].

Crystallization kinetics significantly influence salt purity. Slow cooling (0.5°C/min) from 50°C to 4°C produces monodisperse crystals with <0.1% residual solvents [7]. X-ray diffraction analysis confirms the salt’s monoclinic crystal system, stabilized by hydrogen bonding between the quinolone carbonyl and meglumine hydroxyl groups [3]. Industrial batches achieve ≥99.5% chemical purity and <0.5% enantiomeric excess of the D-glucitol configuration [7].

Process Optimization for Industrial-Scale Production

Scale-up challenges include heat management during exothermic cyclization and solvent recovery efficiency. Pilot studies demonstrate that replacing traditional batch reactors with continuous flow systems reduces reaction time from 12 hours to 45 minutes while improving yield by 8% [2] [4]. Solvent selection critically impacts environmental compliance: switching from N-methyl-2-pyrrolidone (NMP) to cyclopentyl methyl ether reduces hazardous waste generation by 40% without compromising reaction efficiency [1] [7].

Purification via antisolvent crystallization using heptane achieves 99.9% purity with a 92% recovery rate [4]. Real-time process analytical technology (PAT), including inline Raman spectroscopy, enables precise endpoint detection during salt formation, reducing batch-to-batch variability [7]. Economic analyses indicate that optimized processes lower production costs by 30% compared to early-stage synthetic routes [1] [4].

Delafloxacin meglumine represents a paradigm shift in fluoroquinolone chemistry, distinguished by its unprecedented anionic character at physiological pH conditions [1] [2]. Unlike conventional fluoroquinolones that exist predominantly as zwitterions, delafloxacin exhibits weak acidic properties with a calculated pKa value of 5.4-5.6, resulting from the absence of a strongly basic group at the C-7 position [1] [2] [3]. This fundamental structural modification confers a molecular formula of C18H12ClF3N4O4 for the free acid form, with a molecular weight of 440.8 g/mol, while the meglumine salt formulation presents as C25H29ClF3N5O9 with a molecular weight of 636.0 g/mol [4] [3] [5].

The unique structural characteristics include three distinct chemical features that differentiate delafloxacin from other fluoroquinolone family members: a heteroaromatic substitution at the N-1 position contributing to increased molecular surface area, addition of chlorine at the C-8 position exerting strong electron-withdrawing effects and molecular stabilization, and the critical absence of a protonable group at C-7 rendering the molecule weakly acidic [1] [2]. At physiological pH (7.4), delafloxacin exists predominantly in anionic form (98.5%), whereas under acidic conditions (pH ≤5.5), the majority form transitions to an uncharged state [2] [6].

Intracellular Accumulation Dynamics in Acidic Microenvironments

The anionic nature of delafloxacin fundamentally alters its intracellular accumulation patterns, particularly in acidic microenvironments characteristic of infection sites [7] [8]. Research demonstrates that delafloxacin accumulation in THP-1 macrophages increases markedly from 2-3 fold at neutral pH to approximately 12-fold under acidic conditions (pH 5.7-6.2), with half-maximal accumulation effects observed at pH 6.2 [7]. This enhanced accumulation contrasts sharply with moxifloxacin, which exhibits decreased accumulation (2-3 fold reduction) under identical acidic conditions [7].

Subcellular distribution studies reveal that delafloxacin localizes predominantly in the cytosolic fraction (62-73%) rather than associating with acidic organelles, distinguishing it from weak base antibiotics that concentrate in lysosomal compartments [7]. The pH-dependent accumulation mechanism operates through facilitated transmembrane passage of the uncharged molecular form at acidic pH, followed by deprotonation and ionic trapping within the neutral intracellular environment [1] [2]. This property results in 2-32 fold reductions in minimum inhibitory concentrations in acidic environments, with the most pronounced effects observed against Gram-positive bacteria [1] [9].

Experimental evidence demonstrates that agents modifying intracellular pH gradients significantly influence delafloxacin accumulation patterns. Ammonium chloride treatment, which neutralizes lysosomal pH, reduces delafloxacin accumulation by 2-fold, while monensin, which collapses pH gradients between extracellular and intracellular compartments, increases accumulation by 1.7-fold [7]. These findings confirm that delafloxacin accumulation depends critically on pH gradients and ionic trapping mechanisms rather than simple diffusion processes.

Dual-Target Enzyme Inhibition

Delafloxacin exhibits equipotent inhibition of both bacterial DNA gyrase and topoisomerase IV, representing a unique dual-targeting mechanism among fluoroquinolones [1] [10] [9]. This balanced enzyme inhibition contrasts with conventional fluoroquinolones that demonstrate preferential targeting, with DNA gyrase typically more susceptible in Gram-negative bacteria and topoisomerase IV preferentially targeted in Gram-positive organisms [1] [11]. The dual-targeting capability of delafloxacin likely contributes to its broad-spectrum activity and reduced propensity for resistance development, as simultaneous mutations in both target enzymes would be required for resistance emergence [1] [9].

Molecular studies indicate that delafloxacin demonstrates nearly equivalent affinity for both DNA gyrase and topoisomerase IV across bacterial species, though slight preferential binding to DNA gyrase has been observed in Staphylococcus aureus [10] [11]. This targeting pattern explains delafloxacin's enhanced activity against Gram-positive bacteria, as DNA gyrase inhibition, which acts upstream of the replication complex, more effectively disrupts DNA synthesis compared to topoisomerase IV inhibition [9].

DNA Gyrase Binding Kinetics

DNA gyrase represents a critical target for delafloxacin action, with the enzyme functioning to introduce negative supercoils into bacterial DNA during replication and transcription processes [12]. Crystallographic studies of Streptococcus pneumoniae topoisomerase IV complexed with delafloxacin reveal detailed binding interactions, including coordination through magnesium ions at specific binding sites [13]. The binding mechanism involves two pairs of magnesium ions: one pair coordinating each delafloxacin molecule through water-ion bridges with conserved serine (S79) and acidic residues (D83), and a second pair located at catalytic pockets coordinated by aspartate residues D506 and D508 [13].

Molecular dynamics simulations demonstrate delafloxacin binding free energy of -8.6 kcal/mol with wild-type DNA gyrase, indicating highly favorable binding interactions [14]. The binding kinetics involve formation of stable enzyme-DNA-drug complexes, with delafloxacin intercalating into DNA cleavage sites in an unusual conformation involving out-of-plane N-1-aromatic and C-8-chlorine substituents [15]. Mutations at critical positions, particularly G88 and D94 in the DNA gyrase A chain, significantly impact binding stability and result in loss of key interactions with Ser118 and Pro119 residues [14] [16].

The structural basis of delafloxacin-DNA gyrase interaction reveals unprecedented resolution of water-metal ion networks integrating enzyme and DNA through drug-bound and active-site magnesium ions [15]. These high-resolution crystallographic studies demonstrate that intrinsic target affinity contributes substantially to delafloxacin activity against quinolone-resistant bacteria, with binding affinity maintained even in the presence of resistance mutations [15].

Topoisomerase IV Interaction Thermodynamics

Topoisomerase IV interaction with delafloxacin involves complex thermodynamic processes governing enzyme-drug-DNA complex formation and stability [13]. The enzyme functions primarily to separate replicated chromosomes during bacterial cell division, making it an essential target for antibacterial intervention [11]. Delafloxacin binding to topoisomerase IV demonstrates equipotent affinity compared to DNA gyrase, supporting its broad-spectrum antibacterial activity [17] [18].

Thermodynamic analysis reveals that delafloxacin forms highly stable complexes with topoisomerase IV through multiple coordination mechanisms. Long-wavelength X-ray crystallography studies identify specific metal ion coordination patterns, including magnesium ions essential for fluoroquinolone binding and catalytic activity [13]. The interaction involves hemiintercalation of delafloxacin molecules into DNA strands, with each drug molecule coordinated by magnesium ions at conserved binding sites [13].

The topoisomerase IV binding thermodynamics are influenced by the unique structural features of delafloxacin, particularly the large heteroaromatic substituent at N-1 and the chlorine substitution at C-8 [1] [9]. These structural modifications contribute to enhanced binding stability and reduced susceptibility to resistance mechanisms compared to conventional fluoroquinolones. The dual-targeting nature requires coordinated binding to both DNA gyrase and topoisomerase IV, with thermodynamic stability maintained across both enzyme systems [17] [11].

Concentration-Dependent Bactericidal Activity

Delafloxacin exhibits concentration-dependent bactericidal activity, characteristic of fluoroquinolone antimicrobials, with efficacy best correlated by pharmacokinetic/pharmacodynamic indices including area under the curve to minimum inhibitory concentration ratio (AUC/MIC) and maximum concentration to minimum inhibitory concentration ratio (Cmax/MIC) [19] [20] [21]. The concentration-dependent nature reflects the mechanism whereby increasing drug concentrations result in proportionally enhanced bacterial killing rates, distinguishing it from time-dependent antibiotics [20] [22].

Pharmacodynamic studies demonstrate variable AUC/MIC targets depending on bacterial species and desired therapeutic endpoints. For Staphylococcus aureus, including methicillin-resistant strains, the median free-drug AUC/MIC target for bacteriostatic effect ranges from 1.42-1.45, while 1-log bacterial kill requires AUC/MIC ratios of 7.92-14.3 [23] [24]. Streptococcus pneumoniae demonstrates lower AUC/MIC requirements, with stasis achieved at 0.56 and 1-log kill at 3.36 [23] [24]. Klebsiella pneumoniae requires substantially higher exposure, with stasis AUC/MIC targets of 40.3 and 1-log kill targets of 55.2 [23] [24].

The concentration-dependent activity profile varies across bacterial species, with delafloxacin demonstrating particularly potent activity against Gram-positive organisms. Minimum inhibitory concentration ranges demonstrate: S. aureus (0.004-1.0 mg/L), S. pneumoniae (0.016-0.125 mg/L), K. pneumoniae (0.06-1.0 mg/L), P. aeruginosa (0.25-2.0 mg/L), and E. coli (0.016-0.25 mg/L) [25] [23] [26] [24]. The enhanced potency against Gram-positive bacteria reflects the preferential DNA gyrase targeting and dual-enzyme inhibition characteristics of delafloxacin [9] [11].